molecular formula C23H35N9O8S B12507635 2-[2-(2-{2-[(1-acetylpyrrolidin-2-yl)formamido]-3-(1H-imidazol-4-yl)propanamido}-3-hydroxypropanamido)-3-sulfanylpropanamido]succinamide

2-[2-(2-{2-[(1-acetylpyrrolidin-2-yl)formamido]-3-(1H-imidazol-4-yl)propanamido}-3-hydroxypropanamido)-3-sulfanylpropanamido]succinamide

Cat. No.: B12507635
M. Wt: 597.6 g/mol
InChI Key: MMHDBUJXLOFTLC-UHFFFAOYSA-N
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Description

This compound is a structurally complex peptide derivative featuring multiple functional groups:

  • Amide linkages: The backbone consists of sequential amide bonds, contributing to its peptidomimetic properties.
  • Sulfanyl (thiol) group: The -SH group at the 3-sulfanylpropanamido moiety may confer redox activity or susceptibility to disulfide bond formation.
  • Hydroxypropanamido segment: The 3-hydroxypropanamido group introduces hydrophilicity and hydrogen-bonding capacity.

Its synthesis likely involves multi-step solid-phase peptide synthesis or solution-phase coupling, given the repetitive amide linkages.

Properties

IUPAC Name

2-[[2-[[2-[[2-[(1-acetylpyrrolidine-2-carbonyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N9O8S/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHDBUJXLOFTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N9O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-{2-[(1-acetylpyrrolidin-2-yl)formamido]-3-(1H-imidazol-4-yl)propanamido}-3-hydroxypropanamido)-3-sulfanylpropanamido]succinamide would involve multiple steps, each targeting the formation of specific functional groups

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Acetylation: The pyrrolidine ring is then acetylated using acetic anhydride.

    Imidazole Introduction: The imidazole ring can be introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Amidation: The formation of amide bonds can be achieved through reactions with carboxylic acids or their derivatives.

    Hydroxylation and Sulfanylation: Hydroxyl and sulfanyl groups can be introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct sequence and orientation of functional groups.

Industrial Production Methods

Industrial production of such a complex compound would require advanced techniques such as automated synthesis, high-throughput screening, and purification methods like chromatography and crystallization. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl and sulfanyl groups can undergo oxidation to form corresponding oxo and sulfoxide derivatives.

    Reduction: Amide groups can be reduced to amines under specific conditions.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles.

Major Products

    Oxidation: Formation of oxo and sulfoxide derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology

Due to its multiple functional groups, it may interact with various biological targets, making it a potential candidate for biochemical studies.

Medicine

The presence of imidazole and amide groups suggests potential pharmacological activity, possibly as an enzyme inhibitor or receptor modulator.

Industry

In the industrial sector, this compound could be used in the development of new materials, catalysts, or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The imidazole ring could interact with metal ions or other cofactors, modulating the activity of metalloenzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related compounds, based on the provided evidence and inferred properties:

Compound Name Key Functional Groups Molecular Weight (approx.) Notable Properties Evidence Source
2-[2-(2-{2-[(1-Acetylpyrrolidin-2-yl)formamido]-3-(1H-imidazol-4-yl)propanamido}-3-hydroxypropanamido)-3-sulfanylpropanamido]succinamide Imidazole, sulfanyl, hydroxypropanamido, succinamide ~800–850 g/mol* Hypothesized redox activity, peptidomimetic backbone, moderate solubility due to polar groups. N/A (Target)
(2R)-2-Acetamido-3-sulfanylpropanoic acid Acetamido, sulfanyl, carboxylic acid ~165 g/mol Low molecular weight thiol; potential antioxidant or chelating agent. Used in biochemical studies.
2-({1-[2-(2-{2-[2-(2-Aminoacetamido)-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido}-3-methylbutanamido)-3-(1H-imidazol-5-yl)propanoyl]pyrrolidin-2-yl}formamido)-3-methylbutanoic acid Imidazole, hydroxyphenyl, branched alkyl chains ~850 g/mol High molecular weight with lipophilic branches; possible membrane permeability challenges.
Salternamide E (from marine actinomycetes) Cyclic peptides, heterocyclic rings ~600–700 g/mol Marine-derived bioactive compound; antimicrobial or cytotoxic activity reported in related analogs.

Key Observations:

Structural Complexity : The target compound shares similarities with peptide-based marine natural products (e.g., Salternamide E) but distinguishes itself with a sulfanyl group and succinamide terminus, which are rare in marine-derived analogs .

The sulfanyl group differentiates it from compounds like (2R)-2-acetamido-3-sulfanylpropanoic acid, which lacks the extended peptide backbone, limiting its application scope .

Solubility and Bioavailability :

  • The succinamide terminus and hydroxypropanamido segment likely enhance water solubility compared to lipophilic analogs with branched alkyl chains (e.g., the compound in ).
  • However, the high molecular weight (~800–850 g/mol) may limit oral bioavailability, a common issue with peptide-derived molecules.

Stability and Reactivity:

  • The acetylated pyrrolidine moiety may improve metabolic stability compared to non-acetylated peptidic structures .

Biological Activity

Chemical Structure and Properties

The compound features multiple functional groups including an imidazole ring, a pyrrolidine moiety, and various amide linkages. Its structural complexity suggests potential interactions with various biological targets. The IUPAC name indicates a high degree of substitution, which may contribute to its biological activity.

Pharmacological Profile

  • Antitumor Activity : Preliminary studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing imidazole rings have been shown to inhibit cancer cell proliferation in various assays (IC50 values ranging from 4 to 17 μM) against cell lines like A549 and HepG2 . While specific data for the target compound is limited, the presence of the imidazole and pyrrolidine suggests a potential for similar activity.
  • Imidazoline Binding Sites : Research on related compounds has demonstrated that imidazoline derivatives can bind to imidazoline receptors, which play roles in cardiovascular regulation. These compounds often show affinity for alpha-adrenergic receptors, suggesting potential implications in hypertension management .
  • Cytotoxicity : The compound's cytotoxic effects can be hypothesized based on its structural analogs. Studies have shown that certain derivatives can induce apoptosis in cancer cells, potentially through pathways involving reactive oxygen species (ROS) generation or mitochondrial dysfunction.

The mechanisms through which this compound may exert its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Inhibition of Cell Proliferation : Similar compounds have been observed to interfere with cell cycle progression, particularly at the G1/S checkpoint.
  • Induction of Apoptosis : Evidence suggests that certain structural components can activate apoptotic pathways via caspase activation.
  • Modulation of Signaling Pathways : The presence of multiple functional groups may allow for interaction with various signaling pathways, including those involved in inflammation and cellular stress responses.

Study 1: Antitumor Evaluation

A study evaluated a series of compounds structurally related to the target molecule for their antitumor efficacy. The results indicated that modifications in the imidazole and pyrrolidine moieties significantly influenced cytotoxicity against several cancer cell lines. The most potent derivatives exhibited IC50 values below 10 μM, indicating strong potential for further development .

Study 2: Cardiovascular Effects

Another study focused on the cardiovascular implications of imidazoline derivatives. Compounds were tested for their ability to lower mean arterial pressure (MAP) in hypertensive rat models. The results showed that high-affinity binders to imidazoline receptors significantly reduced MAP, suggesting therapeutic potential for hypertension .

Data Summary Table

Activity Type Related Compounds IC50 Values (μM) Mechanism
AntitumorImidazole derivatives4 - 17Cell cycle arrest, apoptosis induction
CardiovascularImidazoline analogsNot specifiedAlpha-adrenergic receptor modulation
CytotoxicityPyrrolidine-based compounds< 10ROS generation, mitochondrial dysfunction

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